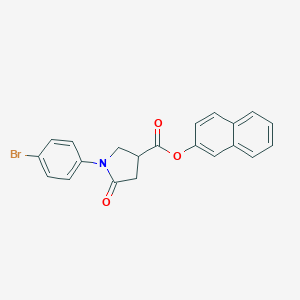
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxylate derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells, potentially through the activation of caspase-3.
Biochemical and Physiological Effects
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects. It has been found to inhibit the production of inflammatory mediators and induce apoptosis in cancer cells. Additionally, it has been found to promote the growth of roots and shoots in plants, potentially through the activation of plant growth regulators.
実験室実験の利点と制限
One of the advantages of using 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential applications in various scientific research fields. Additionally, it has good solubility and high thermal stability, making it a potential candidate for use in organic electronics.
One of the limitations of using 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines, making it important to use caution when handling the compound.
将来の方向性
There are several future directions for the study of 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. In medicine, further studies are needed to determine its potential as a cancer therapy. Additionally, studies are needed to determine its potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
In agriculture, further studies are needed to determine its potential as a plant growth regulator. Additionally, studies are needed to determine its potential as a pesticide for the control of plant diseases and pests.
In material science, further studies are needed to determine its potential use in organic electronics. Additionally, studies are needed to determine its potential as a material for the development of sensors and other electronic devices.
Conclusion
In conclusion, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has potential applications in various scientific research fields. Its anti-inflammatory and anti-tumor properties make it a potential candidate for cancer therapy, while its potential use as a plant growth regulator and in organic electronics make it a versatile compound for future research. However, caution should be taken when handling the compound due to its potential toxicity.
合成法
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with 2-naphthylamine to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to obtain 2-naphthyl 1-(4-bromophenyl) -3-pyrrolidinecarboxaldehyde. Finally, the aldehyde group is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain the desired compound.
科学的研究の応用
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of roots and shoots in plants, making it a potential candidate for increasing crop yield.
In material science, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in organic electronics. It has been found to have good solubility and high thermal stability, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
特性
製品名 |
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H16BrNO3 |
分子量 |
410.3 g/mol |
IUPAC名 |
naphthalen-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H16BrNO3/c22-17-6-8-18(9-7-17)23-13-16(12-20(23)24)21(25)26-19-10-5-14-3-1-2-4-15(14)11-19/h1-11,16H,12-13H2 |
InChIキー |
XDOVVRSHVNJNIN-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270933.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270935.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)